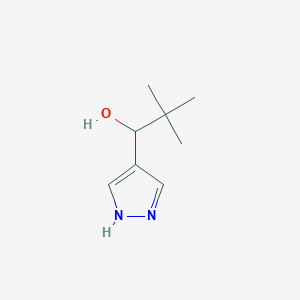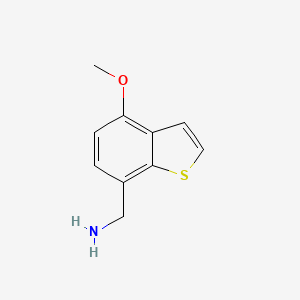
(4-Methoxy-1-benzothiophen-7-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-1-benzothiophen-7-YL)methanamine is an organic compound that belongs to the class of benzothiophenes. This compound features a methanamine group attached to a benzothiophene ring, which is further substituted with a methoxy group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-1-benzothiophen-7-YL)methanamine typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromoanisole and thiourea, under basic conditions.
Introduction of Methanamine Group: The methanamine group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzothiophene derivative with a suitable amine source, such as methylamine, under controlled conditions.
Methoxy Group Substitution: The methoxy group is usually introduced through an electrophilic aromatic substitution reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and stringent quality control measures is common in industrial settings to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (4-Methoxy-1-benzothiophen-7-YL)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Methylamine, sodium hydroxide, methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Methoxy-1-benzothiophen-7-YL)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for investigating binding affinities with proteins, enzymes, and receptors, which can provide insights into its biological activity and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Research is ongoing to determine its efficacy and safety as a therapeutic agent for various conditions, including its potential use as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound is utilized in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-1-benzothiophen-7-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, while the benzothiophene core provides a hydrophobic surface for binding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxy-1-benzothiophen-7-YL)ethanamine
- (4-Methoxy-1-benzothiophen-7-YL)propanamine
- (4-Methoxy-1-benzothiophen-7-YL)butanamine
Uniqueness
Compared to its analogs, (4-Methoxy-1-benzothiophen-7-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 4-position and the methanamine group at the 7-position of the benzothiophene ring differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C10H11NOS |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
(4-methoxy-1-benzothiophen-7-yl)methanamine |
InChI |
InChI=1S/C10H11NOS/c1-12-9-3-2-7(6-11)10-8(9)4-5-13-10/h2-5H,6,11H2,1H3 |
Clave InChI |
YUGIETXPRYTDMG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=CSC2=C(C=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate](/img/structure/B13076194.png)
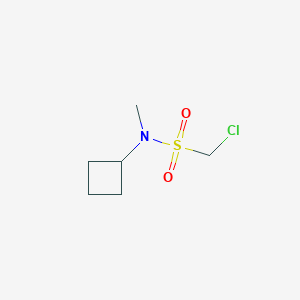

![2-Cyclopropanecarbonylspiro[4.4]nonan-1-one](/img/structure/B13076213.png)
![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13076215.png)

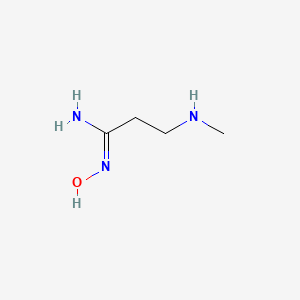

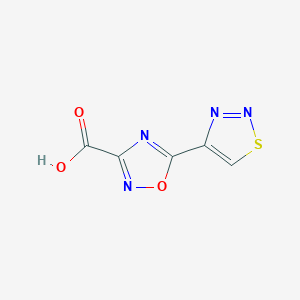
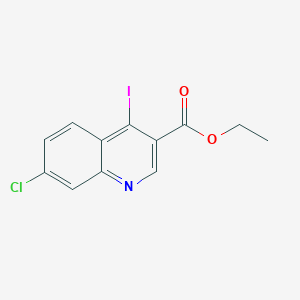
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate](/img/structure/B13076241.png)

![4-[(2-Chloro-6-fluorophenyl)methyl]-4-fluoropiperidine](/img/structure/B13076261.png)
